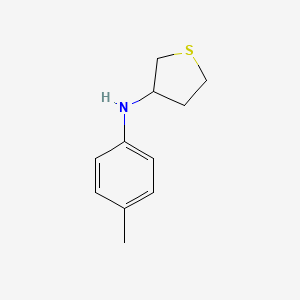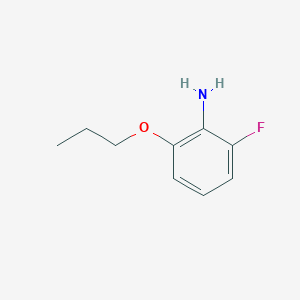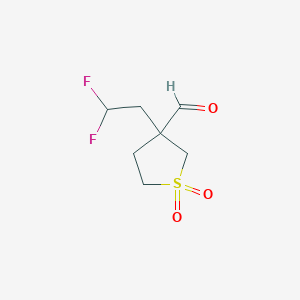
3-(2,2-Difluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is a compound that features a thiolane ring with a difluoroethyl group and a carbaldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the selective incorporation of the difluoroethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation techniques. The use of hypervalent iodine reagents is advantageous due to their mechanistic flexibility and ability to produce high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Difluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Difluoroethylated nucleophiles.
Aplicaciones Científicas De Investigación
3-(2,2-Difluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug design due to the unique properties imparted by the difluoroethyl group.
Industry: Utilized in the synthesis of materials with specific properties, such as increased lipophilicity and metabolic stability
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The difluoroethyl group can enhance the compound’s binding affinity and specificity to its targets by modulating lipophilicity and acidity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and exhibit similar chemical properties.
Ethyl bromodifluoroacetate: Another compound containing a difluoroethyl group, used in similar synthetic applications.
Uniqueness
3-(2,2-Difluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to its combination of a thiolane ring, difluoroethyl group, and aldehyde functional group
Propiedades
Fórmula molecular |
C7H10F2O3S |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
3-(2,2-difluoroethyl)-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C7H10F2O3S/c8-6(9)3-7(4-10)1-2-13(11,12)5-7/h4,6H,1-3,5H2 |
Clave InChI |
BLQZCAHEFMEMPM-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1(CC(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


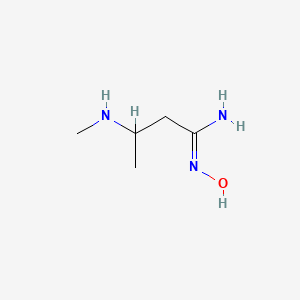
![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)

![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)
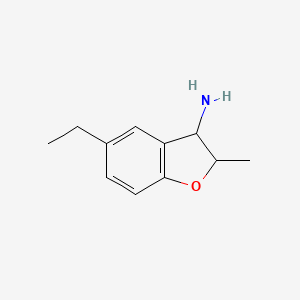

![1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13305972.png)
![2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B13305982.png)
![2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13305999.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)

